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Compound of Interest

Compound Name: Ipatasertib-NH2

Cat. No.: B8103706 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ipatasertib, also known as GDC-0068, is a potent and selective small molecule inhibitor of the

protein kinase B (Akt) signaling pathway. As a crucial node in the PI3K/Akt/mTOR cascade, Akt

is a key regulator of cell growth, proliferation, survival, and metabolism. Its frequent

dysregulation in various cancers has made it a prime target for therapeutic intervention. This

technical guide provides a comprehensive overview of the synthesis and characterization of

Ipatasertib, intended to support research and development efforts in oncology. The synthesis of

Ipatasertib is a convergent process, relying on the strategic coupling of two key chiral

intermediates: a trans-substituted cyclopentylpyrimidine core and a β2-amino acid derivative.

Ipatasertib: Key Characterization Data
A summary of the key physicochemical and pharmacological properties of Ipatasertib is

provided below.
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Parameter Value Reference

Molecular Formula C₂₄H₃₂ClN₅O₂ [1]

Molecular Weight 458.0 g/mol [1]

Appearance Off-white to pale pink solid [2]

Solubility Soluble in DMSO and ethanol [2]

Purity >98% (by HPLC) [2]

NMR Conforms to structure

IC₅₀ Akt1 5 nM

IC₅₀ Akt2 18 nM

IC₅₀ Akt3 8 nM

Mass Spectrum Exact Mass: 457.2244530 Da

Synthesis of Ipatasertib: A Convergent Approach
The manufacturing process for Ipatasertib is a convergent synthesis, which involves the

separate synthesis of two complex chiral building blocks that are then coupled in the final

steps. This strategy allows for greater efficiency and easier purification of intermediates. The

two key intermediates are:

The Cyclopentylpyrimidine Core: A trans-substituted cyclopentylpyrimidine compound.

The β-Amino Acid Side Chain: A chiral α-aryl-β-amino acid derivative.

The overall synthetic workflow can be visualized as follows:
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A high-level overview of the convergent synthesis of Ipatasertib.

Experimental Protocols
Synthesis of the Cyclopentylpyrimidine Ketone Intermediate

The synthesis of the key cyclopentylpyrimidine ketone intermediate has been approached

through various routes, with a notable method starting from (R)-(+)-pulegone. An alternative
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and more scalable approach involves the construction of a dihydroxypyrimidine followed by a

Dieckmann cyclization to form the cyclopentane ring.

Asymmetric Reduction to the Cyclopentylpyrimidine Alcohol

A crucial step in the synthesis of the cyclopentylpyrimidine core is the highly diastereoselective

enzymatic reduction of the ketone intermediate to the desired trans-alcohol. This is achieved

using a ketoreductase (KRED) enzyme.

Synthesis of the β-Amino Acid Intermediate

The chiral β-amino acid side chain is synthesized via an asymmetric aminomethylation

(Mannich) reaction. More recent, highly efficient methods also employ a ruthenium-catalyzed

asymmetric hydrogenation of a vinylogous carbamic acid to produce the desired α-aryl-β-amino

acid in high yield and enantioselectivity.

Final Coupling and Deprotection to Yield Ipatasertib

The final stage of the synthesis involves the coupling of the trans-substituted

cyclopentylpyrimidine alcohol with the β-amino acid intermediate. This is followed by a

deprotection step to yield the final Ipatasertib molecule, which is often isolated as a stable

mono-hydrochloride salt.

Characterization Methods
High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a standard method for determining the purity of

Ipatasertib and its intermediates. A typical HPLC method for purity analysis would involve a

C18 column with a gradient elution system of an aqueous buffer (e.g., ammonium acetate) and

an organic solvent (e.g., acetonitrile). Validation of the HPLC method should be performed

according to ICH guidelines, assessing parameters such as linearity, accuracy, precision,

specificity, limit of detection (LOD), and limit of quantification (LOQ).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of

Ipatasertib and its synthetic intermediates. The spectra provide detailed information about the

chemical environment of each proton and carbon atom in the molecule, confirming the

successful formation of the desired product and the absence of impurities.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of

Ipatasertib and its intermediates. High-resolution mass spectrometry (HRMS) can provide a

highly accurate mass measurement, further confirming the chemical formula of the synthesized

compound.

Mechanism of Action: Targeting the PI3K/Akt
Signaling Pathway
Ipatasertib is a highly selective, ATP-competitive inhibitor of all three isoforms of Akt (Akt1,

Akt2, and Akt3). It exerts its anti-cancer effects by blocking the phosphorylation of downstream

Akt substrates, thereby inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a

critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a

hallmark of many cancers.
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The PI3K/Akt signaling pathway and the mechanism of action of Ipatasertib.

The activation of the PI3K/Akt pathway is often initiated by the binding of growth factors to

receptor tyrosine kinases (RTKs). This leads to the activation of PI3K, which then

phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol

(3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell

membrane where it is activated through phosphorylation. Activated Akt then phosphorylates a

multitude of downstream substrates, leading to increased cell proliferation and survival. The

tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to
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PIP2. Ipatasertib directly inhibits the kinase activity of Akt, thereby blocking these downstream

effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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